molecular formula C12H12ClF3O2 B14053998 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14053998
M. Wt: 280.67 g/mol
InChI Key: JKLPEASUKKZSDC-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2 This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-(trifluoromethyl)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out under mild to moderate conditions to ensure selectivity and yield.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The pathways affected by this compound include oxidative stress pathways, where it may act as an antioxidant, and signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)ethanone share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H12ClF3O2

Molecular Weight

280.67 g/mol

IUPAC Name

1-chloro-1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-9(11(13)7(2)17)10(6-8)12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

JKLPEASUKKZSDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)C(F)(F)F

Origin of Product

United States

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